2-(Pentylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
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Overview
Description
2-(Pentylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable amine with a carbonyl compound, followed by cyclization and introduction of the pentylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Pentylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pentylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-(Pentylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Pentylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 2-(Ethylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- 2-(Propylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
Uniqueness
2-(Pentylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is unique due to the presence of the pentylsulfanyl group, which can influence its chemical reactivity and biological activity. The length and structure of the alkyl chain in the sulfanyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its shorter-chain analogs.
Properties
Molecular Formula |
C13H20N2OS |
---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
2-pentylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-6-9-17-13-14-11-8-5-4-7-10(11)12(16)15-13/h2-9H2,1H3,(H,14,15,16) |
InChI Key |
IPWGOCLLJQHTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(CCCC2)C(=O)N1 |
Origin of Product |
United States |
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